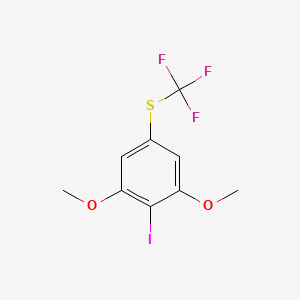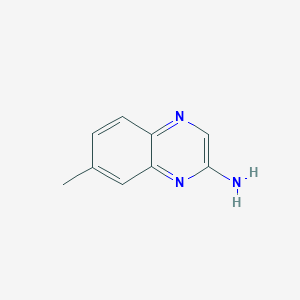
7-Methyl-2-quinoxalinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H9N3. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals and materials science . This compound is of particular interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The classical method for synthesizing quinoxaline derivatives, including 7-methylquinoxalin-2-amine, involves the condensation of o-phenylenediamine with a dicarbonyl compound . This reaction typically requires high temperatures and a strong acid catalyst. Recent advancements have introduced more environmentally friendly methods, such as transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions .
Industrial Production Methods
Industrial production of 7-methylquinoxalin-2-amine often employs scalable and cost-effective methods. These include the use of heterogeneous catalytic reactions, which are atomically economical and environmentally friendly . These methods provide a sustainable approach for the large-scale production of quinoxaline derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
7-methylquinoxalin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl peroxide for oxidation and hydrogen gas for reduction . Substitution reactions often employ halogenating agents or organometallic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce various hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
7-methylquinoxalin-2-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 7-methylquinoxalin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate metabolism . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-methylquinoxalin-2-amine include:
Quinoxaline: The parent compound, known for its wide range of biological activities.
2-methylquinoline: Another nitrogen-containing heterocyclic compound with similar applications in pharmaceuticals and materials science.
Uniqueness
7-methylquinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and amine group at the 2-position make it a versatile building block for the synthesis of various derivatives with potential therapeutic applications .
Eigenschaften
CAS-Nummer |
646504-83-8 |
|---|---|
Molekularformel |
C9H9N3 |
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
7-methylquinoxalin-2-amine |
InChI |
InChI=1S/C9H9N3/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3,(H2,10,12) |
InChI-Schlüssel |
LZRAIJXDIVIZGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=CN=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


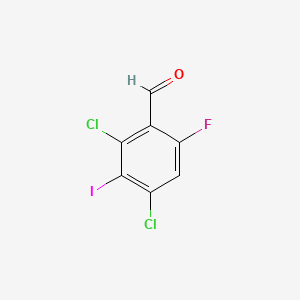

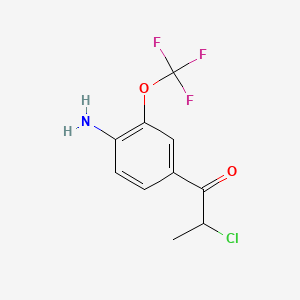
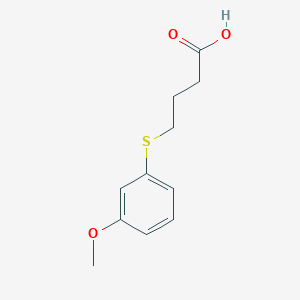

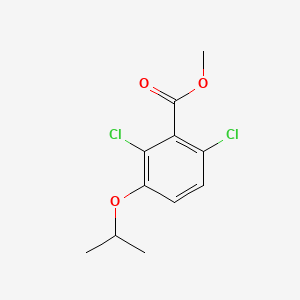

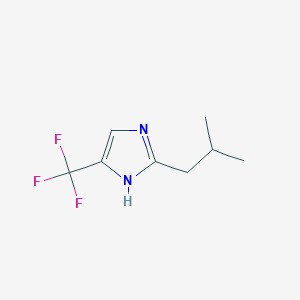
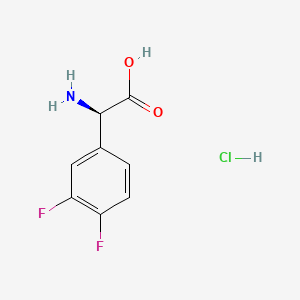

![2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B14039630.png)
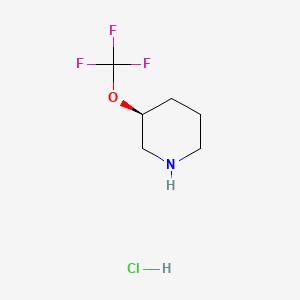
![2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14039648.png)
